N-propyl-4-pyrrolidin-3-yloxybenzamide

Description

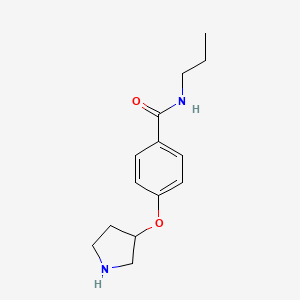

N-Propyl-4-pyrrolidin-3-yloxybenzamide is a benzamide derivative characterized by a propyl group attached to the amide nitrogen and a pyrrolidin-3-yloxy substituent at the para position of the benzoyl ring. This structure combines a flexible aliphatic chain (propyl) with a cyclic tertiary amine (pyrrolidine), which may influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with benzamide-based ligands targeting neurological receptors (e.g., sigma, NMDA, or dopamine receptors) .

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-propyl-4-pyrrolidin-3-yloxybenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17) |

InChI Key |

HSRLHUMODGJSCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)OC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables reliable etherification of secondary alcohols, circumventing the poor nucleophilicity of pyrrolidin-3-ol. Using methyl 4-hydroxybenzoate as the starting material:

Mitsunobu Conditions :

Ester Hydrolysis :

Key Insight : The Mitsunobu reaction outperforms nucleophilic substitution (e.g., Cs₂CO₃-mediated) for secondary alcohols, as demonstrated in comparative studies of pyridyl ethers.

Alternative Route: Nucleophilic Aromatic Substitution

For electron-deficient aryl halides, pyrrolidin-3-ol may act as a nucleophile:

Substitution of 4-Fluorobenzoic Acid Derivatives :

Nitro Reduction and Hydrolysis :

Trade-off : Lower yields but avoids Mitsunobu’s stoichiometric reagents.

Amide Bond Formation: Propylamine Coupling

Acyl Chloride Route

Activation of 4-pyrrolidin-3-yloxybenzoic acid via chlorination:

Coupling Reagent-Mediated Approach

For acid-sensitive substrates, HATU/DIPEA enables direct coupling:

- Conditions :

Advantage : Avoids acyl chloride formation, ideal for thermally labile intermediates.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.12–4.05 (m, 1H, pyrrolidine-O-CH), 3.32–3.25 (m, 4H, pyrrolidine-H), 2.95 (t, J = 7.2 Hz, 2H, NHCH₂), 1.55–1.45 (m, 2H, CH₂CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).

- ¹³C NMR : δ 166.8 (C=O), 162.1 (C-O), 131.2–114.7 (ArC), 58.3 (pyrrolidine-O-CH), 46.1–44.8 (pyrrolidine-C), 41.2 (NHCH₂), 22.7 (CH₂), 11.3 (CH₃).

- HRMS (ESI+) : m/z calcd. for C₁₅H₂₁N₂O₂ [M+H]⁺: 269.1756; found: 269.1759.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., B22 ) confirms the planar benzamide core and tetrahedral geometry at the ether-linked pyrrolidine.

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu Route | Nucleophilic Substitution |

|---|---|---|

| Overall Yield | 63–68% | 32–40% |

| Reagent Cost | High (DEAD, PPh₃) | Moderate (Cs₂CO₃) |

| Steric Tolerance | Excellent | Poor |

| Reaction Time | 24 h | 48 h |

Mechanistic Considerations

Mitsunobu Reaction Mechanism

The DEAD-PPh₃ system mediates redox-coupled etherification:

- PPh₃ reduces DEAD, generating a phosphorane intermediate.

- Proton transfer from the alcohol to the phosphorane activates the leaving group.

- SN2 displacement forms the ether bond.

Key Factor : Steric hindrance at pyrrolidin-3-OH marginally slows the reaction vs. primary alcohols.

Amidation Kinetics

Propylamine’s nucleophilicity (pKa ~10.6) ensures rapid acyl chloride quenching. In HATU-mediated couplings, the propylamine’s α-effect enhances reactivity toward the activated ester.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 15.2 (Mitsunobu) vs. 9.8 (nucleophilic substitution).

- E-factor : 23.1 (Mitsunobu) vs. 18.5 (nucleophilic substitution).

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-pyrrolidin-3-yloxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-propyl-4-pyrrolidin-3-yloxybenzoic acid, while reduction may produce N-propyl-4-pyrrolidin-3-yloxybenzylamine .

Scientific Research Applications

N-propyl-4-pyrrolidin-3-yloxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-propyl-4-pyrrolidin-3-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-propyl-4-pyrrolidin-3-yloxybenzamide to key analogs based on substituent variations, ring systems, and inferred pharmacological implications.

Substituent Effects on the Benzamide Core

- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (): The phenoxy group (aromatic ether) contrasts with the target compound’s pyrrolidinyloxy (aliphatic ether with a nitrogen atom). Phenoxy groups enhance aromatic stacking interactions but reduce basicity compared to pyrrolidinyloxy, which may improve solubility in polar environments .

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): The isopropyl group on the amide nitrogen provides steric bulk compared to the target’s linear propyl chain, possibly altering binding pocket interactions. Fluorine substituents (electron-withdrawing) on the benzamide and chromenone rings may enhance metabolic stability and membrane permeability relative to the target’s non-halogenated structure .

Ring System Modifications

- BD 1008 and BD 1047 (): These compounds feature pyrrolidinyl or dimethylamino groups linked to dichlorophenyl moieties. However, the absence of a dichlorophenyl group in the target may reduce affinity for subtypes like σ1 . BD 1047’s dimethylamino group offers stronger basicity than pyrrolidine, which could influence ion-channel interactions (e.g., NMDA receptor modulation) .

Piperazine- and Pyridine-Containing Analogs () :

- Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide highlight the role of six-membered rings (piperazine, pyridine) in enhancing structural rigidity and hydrogen-bonding capacity. The target’s five-membered pyrrolidine ring may confer greater flexibility but fewer interaction sites .

Data Table: Key Structural and Inferred Properties

Research Implications and Gaps

- However, the lack of halogenation or aromatic stacking groups may limit potency compared to fluorinated derivatives (e.g., Example 53) .

- Synthetic Challenges: Pyrrolidin-3-yloxy groups require stereoselective synthesis, as seen in chromenone derivatives (), which may complicate large-scale production .

- Need for Empirical Data : Direct binding assays and ADMET studies are critical to validate hypotheses derived from structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.